1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one
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Overview
Description
Preparation Methods
The synthesis of 1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of aminoalkyl phthalazinone derivatives with carbon disulfide, anhydrous phosphoric acid, and various benzyl or propargyl bromides . This one-pot reaction is efficient and yields the desired compound with high specificity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated derivatives.
Scientific Research Applications
1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit certain enzymes and disrupt cellular processes critical for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one can be compared with other phthalazinone derivatives, such as:
Phthalazinone-dithiocarbamate hybrids: These compounds also exhibit anticancer properties but differ in their specific molecular interactions and efficacy.
Oxadiazol-phthalazinone derivatives: Known for their antiproliferative activity, these compounds share a similar core structure but have different functional groups that influence their biological activity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
828300-87-4 |
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Molecular Formula |
C26H20N2O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-[4-[(1R)-1-phenylethoxy]phthalazin-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C26H20N2O2/c1-17(18-9-3-2-4-10-18)30-26-22-14-8-7-13-21(22)25(27-28-26)24-20-12-6-5-11-19(20)15-16-23(24)29/h2-17,29H,1H3/t17-/m1/s1 |
InChI Key |
ACWZGGNXDASWBF-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)O |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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